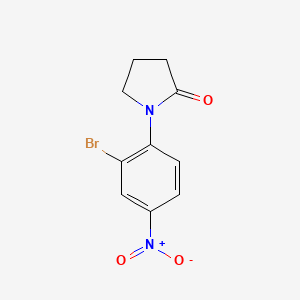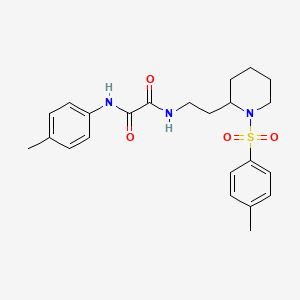![molecular formula C11H22N2O B2727695 {[1-(2-Methylpropyl)cyclopentyl]methyl}urea CAS No. 1537318-44-7](/img/structure/B2727695.png)
{[1-(2-Methylpropyl)cyclopentyl]methyl}urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“{[1-(2-Methylpropyl)cyclopentyl]methyl}urea” is a chemical compound with the molecular formula C11H22N2O . It is a research use only compound . The compound contains a cyclopentane ring, which is a cyclic hydrocarbon where the carbon atoms are arranged in the form of a ring .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a cyclopentane ring substituted with a 2-methylpropyl group and a urea group . The cyclopentane ring is a five-membered ring of carbon atoms .Physical And Chemical Properties Analysis
“this compound” is a powder at room temperature . Its molecular weight is 198.31 .科学研究应用
{[1-(2-Methylpropyl)cyclopentyl]methyl}urea has been studied for its potential applications in the medical and biological fields. In particular, it has been studied for its potential use as an antioxidant, anti-inflammatory, and anti-bacterial agent. It has also been studied for its potential applications in drug delivery, gene delivery, and tissue engineering.
作用机制
The exact mechanism of action of {[1-(2-Methylpropyl)cyclopentyl]methyl}urea is not yet fully understood. However, it is believed that this compound acts by binding to the active site of enzymes, thus inhibiting their activity. It is also believed that this compound may act as a pro-drug, which is then metabolized by the body to produce active metabolites.
Biochemical and Physiological Effects
This compound has been found to possess a wide range of biochemical and physiological effects. In particular, it has been found to possess antioxidant, anti-inflammatory, and anti-bacterial activities. It has also been found to possess anti-cancer, anti-fungal, and anti-viral activities.
实验室实验的优点和局限性
{[1-(2-Methylpropyl)cyclopentyl]methyl}urea has several advantages and limitations for use in lab experiments. One advantage is that it is relatively easy to synthesize and is readily available. Additionally, this compound has been found to be relatively stable and has a relatively low toxicity. However, this compound is not water soluble, which can limit its use in some experiments.
未来方向
There are a number of potential future directions for the use of {[1-(2-Methylpropyl)cyclopentyl]methyl}urea. One potential future direction is the development of this compound-based drug delivery systems. Additionally, this compound could be used to develop gene delivery systems and tissue engineering applications. Furthermore, this compound could be used to develop new anti-cancer, anti-fungal, and anti-viral agents. Finally, further research could be conducted to better understand the mechanism of action of this compound and its potential therapeutic applications.
合成方法
{[1-(2-Methylpropyl)cyclopentyl]methyl}urea can be synthesized by a variety of methods, including the reaction of 2-methyl-1-cyclopentylmethylene-urea with an acid or base, the reaction of 2-methyl-1-cyclopentylmethylene-urea with an amine, and the reaction of 2-methyl-1-cyclopentylmethylene-urea with an alcohol. The most common method is the reaction of 2-methyl-1-cyclopentylmethylene-urea with an acid or base, which yields this compound as the product. The reaction is typically carried out in aqueous solution, and the yield is typically between 80-90%.
安全和危害
The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
属性
IUPAC Name |
[1-(2-methylpropyl)cyclopentyl]methylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c1-9(2)7-11(5-3-4-6-11)8-13-10(12)14/h9H,3-8H2,1-2H3,(H3,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQDLFKHHHKISCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1(CCCC1)CNC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


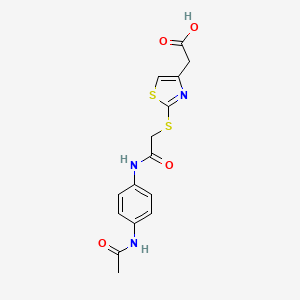
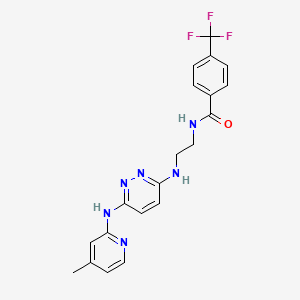
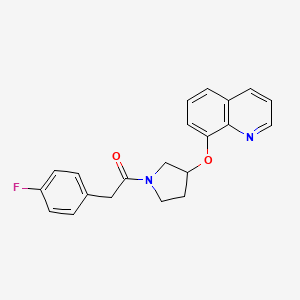
![N-methyl-1-[(E)-2-phenylethenyl]sulfonyl-N-propylpiperidine-4-carboxamide](/img/structure/B2727619.png)

![2-[(3-Chlorophenyl)sulfanyl]-5-(trifluoromethyl)benzenecarbonitrile](/img/structure/B2727622.png)

![[1-(1,2,4-Oxadiazol-5-ylmethyl)piperidin-4-yl]methanamine;dihydrochloride](/img/structure/B2727624.png)
![1-[1-(Pyridine-3-sulfonyl)piperidin-4-yl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B2727628.png)
